Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 4’-(acetylamino)[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetylamino group attached to one of the phenyl rings and a carboxylate ester group attached to the other phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(acetylamino)[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetylamino derivative.
Esterification: The carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common in industrial settings to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(acetylamino)[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acetylamino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl 4’-(acetylamino)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4’-(acetylamino)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the biphenyl structure can interact with hydrophobic regions. These interactions can influence various biochemical pathways and cellular processes.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-(4-acetamidophenyl)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
HHPCTTSZZSXHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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